2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
CAS No.: 445389-16-2
Cat. No.: VC3265353
Molecular Formula: C9H10F3NO2
Molecular Weight: 221.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 445389-16-2 |
|---|---|
| Molecular Formula | C9H10F3NO2 |
| Molecular Weight | 221.18 g/mol |
| IUPAC Name | 2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one |
| Standard InChI | InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2 |
| Standard InChI Key | ISBFCMOGUHRWRM-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC2CC1=O)C(=O)C(F)(F)F |
| Canonical SMILES | C1C2CN(CC2CC1=O)C(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one presents a complex molecular architecture that merits detailed examination from both structural and stereochemical perspectives. The compound exists in a specific stereochemical configuration designated as (3aR,6aS), indicating precise spatial arrangements at its two stereogenic centers. This stereochemical specificity is crucial to understanding its three-dimensional structure and potential interactions with biological targets.
The core structural element of this compound is the hexahydrocyclopenta[c]pyrrol framework, which consists of a pyrrolidine ring fused to a cyclopentane ring. This bicyclic structure provides a rigid scaffold that positions the functional groups in specific spatial orientations. The presence of the 5(1H)-one indicates a ketone functionality at the 5-position of the cyclopenta ring, which contributes to the compound's potential for hydrogen bonding interactions with biological targets.
The trifluoroacetyl group attached to the nitrogen atom of the pyrrolidine ring represents a significant structural feature that influences the compound's physical, chemical, and potentially biological properties. The trifluoromethyl moiety (-CF₃) is well-known for enhancing lipophilicity and metabolic stability, which are critical parameters in drug development .
Physical and Chemical Properties
The detailed physical and chemical properties of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one are presented in Table 1, which compiles data from authoritative chemical databases.
Table 1: Physical and Chemical Properties of 2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₃NO₂ |
| Average Mass | 221.178 g/mol |
| Monoisotopic Mass | 221.066363 g/mol |
| ChemSpider ID | 10179610 |
| CAS Number | 445389-16-2 |
| Stereochemistry | (3aR,6aS) configuration |
| Alternative Names | (3aR,6aS)-2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one, cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one |
The trifluoroacetyl group significantly influences the compound's electronic properties. The strong electron-withdrawing effect of the trifluoromethyl group creates a polarized carbonyl functionality, which can impact the reactivity of the adjacent nitrogen atom. This electronic configuration may influence the compound's behavior in chemical reactions and its interactions with biological macromolecules such as proteins and enzymes .
Structural Analogs and Related Compounds
2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one belongs to a broader class of fluorinated heterocyclic compounds that share similar structural elements. Understanding these related structures can provide context for the unique properties of our target compound.
Several structural analogs might include:
-
Non-fluorinated analogs, such as 2-acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one
-
Compounds with different halogen substitutions on the acetyl group
-
Structural isomers with variations in the position of the ketone functionality
-
Compounds with different stereochemical configurations at the stereocenters
The uniqueness of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one lies in its specific combination of the hexahydrocyclopenta[c]pyrrol core with the trifluoroacetyl group in a defined stereochemical arrangement. This distinctive structure may confer specific reactivity patterns and potential biological activities that differentiate it from its structural analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume